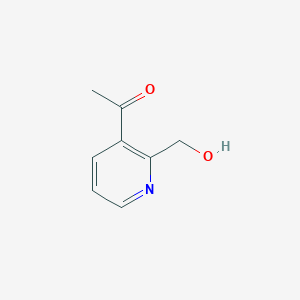
Tetraphenylphosphonium Tetra-p-tolylborate
説明
Synthesis Analysis
The synthesis of related tetraphenylphosphonium compounds involves the reaction of sodium molybdate and potassium thiocyanate in an acidic medium, followed by cation exchange under phase transfer conditions, leading to the formation of tetraphenylphosphonium salts with notable efficiency and specificity (Arzoumanian, Lopez, & Agrifoglio, 1994). Such synthetic routes emphasize the importance of controlled conditions to achieve the desired tetraphenylphosphonium compounds.
Molecular Structure Analysis
The molecular structure of tetraphenylphosphonium compounds has been elucidated through X-ray diffraction studies, revealing detailed insights into their crystal and molecular geometry. For example, the structure of tetraphenylphosphonium π-cyclopentadienylbis-(1,2-dicyanoethylene-1,2-dithiolato)molybdenum shows a complex arrangement indicative of the sophisticated nature of these compounds (Churchill & Cooke, 1970).
Chemical Reactions and Properties
Tetraphenylphosphonium compounds participate in various chemical reactions, demonstrating their reactivity and functional utility in synthetic chemistry. The preparation and reactivity of tetraphenylphosphonium triiodotetrabromide showcase the compound's ability to engage in complex formation and exhibit unique chemical behavior (Minkwitz, Berkei, & Ludwig, 2001).
Physical Properties Analysis
The physical properties of tetraphenylphosphonium compounds are closely tied to their molecular structure, affecting their solubility, stability, and crystalline form. These properties are crucial for their application in various chemical processes and their handling in laboratory settings.
Chemical Properties Analysis
The chemical properties of tetraphenylphosphonium tetra-p-tolylborate, such as reactivity with other chemical entities, potential as a catalyst, and behavior under different chemical conditions, highlight its significance in chemical research. The ability of tetraphenylphosphonium salts to facilitate chemical reactions, such as in the synthesis of vinylphosphonate-linked oligonucleic acids, underlines their importance in synthetic chemistry and materials science (Abbas, Bertram, & Hayes, 2001).
科学的研究の応用
Pharmacokinetics and Tumor Imaging : Tetraphenylphosphonium (TPP) has been studied for its potential in tumor imaging. The efflux transporter P-glycoprotein (P-gp) significantly influences the pharmacokinetics of TPP, affecting its distribution across the blood-brain barrier (BBB). This finding is crucial for optimizing the clinical application of TPP as an imaging agent in cancer (Swed et al., 2009).
Flame Retardancy : Tetraphenylphosphonium derivatives have been investigated for their use as flame retardants in cotton fabrics. The study of thermal decomposition of cotton fabric treated with these derivatives helps understand their mechanism of action, which is crucial for enhancing the safety of textiles (Nguyen et al., 2014).
Material Synthesis : Research on Tetraphenylphosphonium Bromide has led to improved synthesis methods for various compounds. These syntheses are critical for the development of materials with specific properties and applications in various fields of chemistry and material science (Affandi et al., 1987).
Biomedical Applications : Tetraphenylphosphonium cations have been studied in the context of bone targeting using bisphosphonate nanoparticles. These nanoparticles show potential for use in diagnostic and drug delivery systems targeted to bone disorders, indicating a significant application in the field of nanomedicine and targeted therapy (Rudnick-Glick et al., 2015).
Assembly of Molecular Arrays : Tetraphenylphosphonium cations have been utilized in the assembly of molecular arrays using p-sulfonatocalix[4]arene. These arrays, templated or induced by lanthanide ions, demonstrate the potential of Tetraphenylphosphonium in the field of supramolecular chemistry (Makha et al., 2004).
Safety and Hazards
特性
IUPAC Name |
tetrakis(4-methylphenyl)boranuide;tetraphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28B.C24H20P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h5-20H,1-4H3;1-20H/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYPBNFHFCEUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630289 | |
| Record name | Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylphosphonium Tetra-p-tolylborate | |
CAS RN |
181259-35-8 | |
| Record name | Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



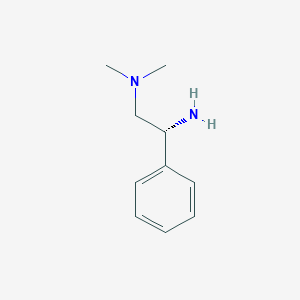

![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
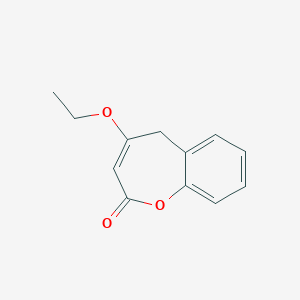
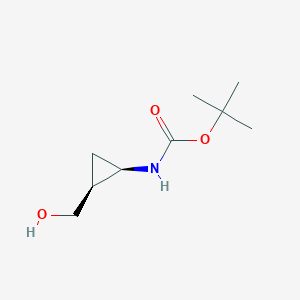

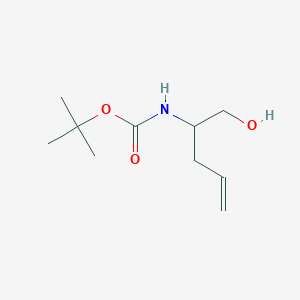

![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)

![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)


